molecular formula C4H8BrClN4 B13573797 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-aminehydrochloride

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-aminehydrochloride

Cat. No.: B13573797
M. Wt: 227.49 g/mol
InChI Key: PZWNYJVODKNGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 3-position of the triazole ring and an ethanamine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Bromination: The triazole ring is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Introduction of the Ethanamine Group: The brominated triazole is reacted with ethylenediamine under reflux conditions to introduce the ethanamine group.

    Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The bromine atom and ethanamine group enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-1,2,4-triazole: Lacks the ethanamine group, making it less versatile in certain applications.

    2-(3-chloro-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1,2,4-triazole: The parent compound without any substitutions, used as a core structure in many derivatives.

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the bromine atom and the ethanamine group, which confer specific chemical and biological properties

Properties

Molecular Formula

C4H8BrClN4

Molecular Weight

227.49 g/mol

IUPAC Name

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C4H7BrN4.ClH/c5-4-7-3(1-2-6)8-9-4;/h1-2,6H2,(H,7,8,9);1H

InChI Key

PZWNYJVODKNGHC-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NC(=NN1)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.